-lambda~5~-phosphanethione CAS No. 89982-73-0](/img/structure/B14373572.png)
[Bis(trimethylsilyl)methylidene](2,4,6-trimethylphenyl)-lambda~5~-phosphanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione is a chemical compound known for its unique structure and properties It is characterized by the presence of trimethylsilyl groups and a lambda5-phosphanethione core, which contribute to its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione typically involves the reaction of trimethylsilyl-substituted precursors with phosphorus-containing reagents. One common method includes the use of trimethylsilyl chloride and a phosphorus source under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with metals and other electrophiles, facilitating various catalytic and synthetic processes. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Bis(trimethylsilyl)methylidene-(2,4,6-trimethylphenyl)phosphane
- Bis(2,4,6-trimethylphenyl) diselenide
Uniqueness
Compared to similar compounds, Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione is unique due to its specific combination of trimethylsilyl groups and a lambda5-phosphanethione core. This structure imparts distinct reactivity and stability, making it valuable in various applications .
Properties
CAS No. |
89982-73-0 |
|---|---|
Molecular Formula |
C16H29PSSi2 |
Molecular Weight |
340.6 g/mol |
InChI |
InChI=1S/C16H29PSSi2/c1-12-10-13(2)15(14(3)11-12)17(18)16(19(4,5)6)20(7,8)9/h10-11H,1-9H3 |
InChI Key |
QFXUMVZFDIBOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=C([Si](C)(C)C)[Si](C)(C)C)=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
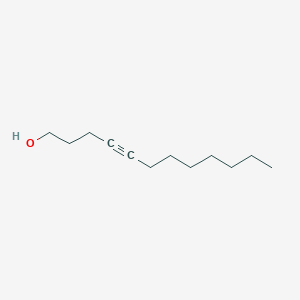
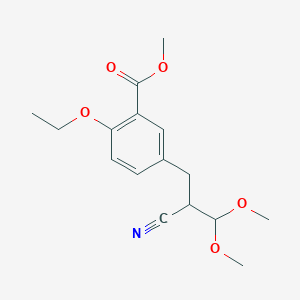
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
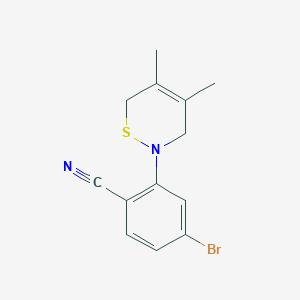
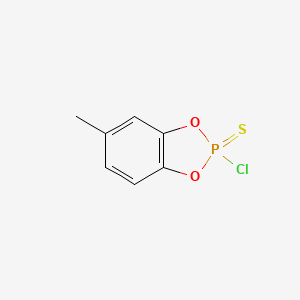
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)

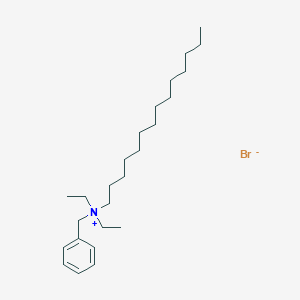

![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
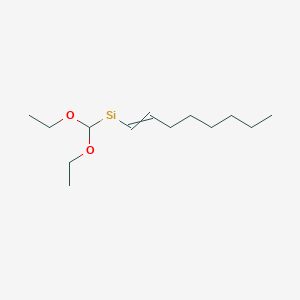
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
